

# Synthesis of 2-(Bromomethyl)phenol from o-Cresol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

Cat. No.: B1590775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-(bromomethyl)phenol** from o-cresol. The primary focus is on the selective benzylic bromination of the methyl group, a key transformation for producing this versatile chemical intermediate. This document outlines the prevailing synthetic methodology, including a detailed experimental protocol, reaction mechanism, and relevant quantitative data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

## Introduction

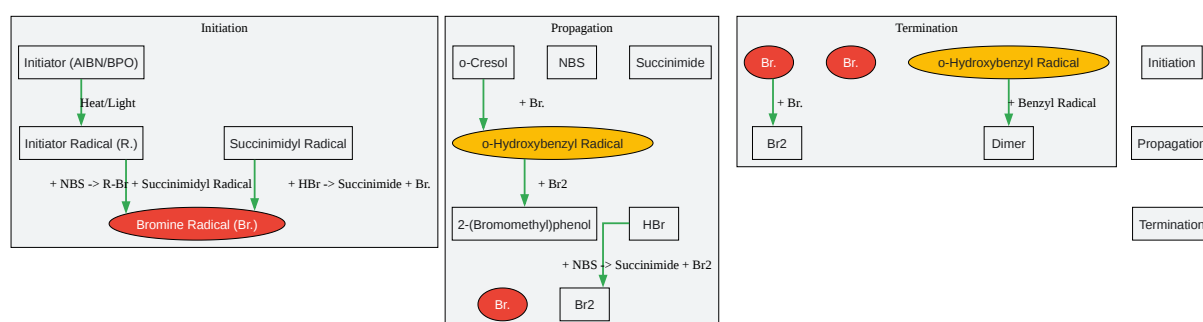
**2-(Bromomethyl)phenol**, also known as o-hydroxybenzyl bromide, is a valuable bifunctional molecule possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group.<sup>[1]</sup> This unique structural feature makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The targeted synthesis of **2-(bromomethyl)phenol** from the readily available starting material, o-cresol, is a topic of significant interest in synthetic organic chemistry. The primary challenge in this transformation lies in achieving selective bromination of the benzylic methyl group while avoiding electrophilic substitution on the activated aromatic ring.

## Synthetic Approach: Wohl-Ziegler Bromination

The most effective and widely recognized method for the selective benzylic bromination of alkylarenes, such as o-cresol, is the Wohl-Ziegler reaction.[2][3] This reaction employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride ( $\text{CCl}_4$ ), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.[2][4] The low concentration of bromine radicals generated in situ favors the desired benzylic substitution over competing electrophilic aromatic bromination.[5]

### Reaction Mechanism

The Wohl-Ziegler bromination of o-cresol proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.



[Click to download full resolution via product page](#)

Figure 1: Reaction mechanism for the synthesis of **2-(Bromomethyl)phenol**.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-(bromomethyl)phenol** from o-cresol based on the principles of the Wohl-Ziegler reaction.

Disclaimer: This protocol is provided for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- o-Cresol
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-cresol in anhydrous carbon tetrachloride ( $\text{CCl}_4$ ).
- **Reagent Addition:** To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO).
- **Reaction Conditions:** The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.<sup>[3]</sup>
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Filter the mixture to remove the succinimide precipitate.
  - Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic byproducts.
  - Wash the organic layer with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure **2-(bromomethyl)phenol**.

## Quantitative Data

The following table summarizes representative quantitative parameters for the synthesis of **2-(bromomethyl)phenol** from o-cresol. Please note that optimal conditions may vary and should be determined empirically.

Parameter	Value	Reference/Comment
Molar Ratio (o-Cresol:NBS)	1 : 1.0 - 1.1	A slight excess of NBS is sometimes used to ensure complete conversion of the starting material.
Radical Initiator (AIBN/BPO)	0.02 - 0.1 equivalents	A catalytic amount is sufficient to initiate the radical chain reaction.
Solvent	Carbon tetrachloride (CCl <sub>4</sub> )	Anhydrous conditions are crucial to prevent hydrolysis of NBS and the product. <a href="#">[4]</a>
Reaction Temperature	Reflux (approx. 77 °C for CCl <sub>4</sub> )	Thermal energy is required to initiate the radical reaction. <a href="#">[4]</a>
Reaction Time	2 - 12 hours	Reaction time will vary depending on the scale and specific conditions. Monitoring by TLC is recommended.
Yield	60 - 80% (reported for similar benzylic brominations)	The yield can be influenced by the purity of reagents and adherence to anhydrous conditions.

## Characterization of 2-(Bromomethyl)phenol

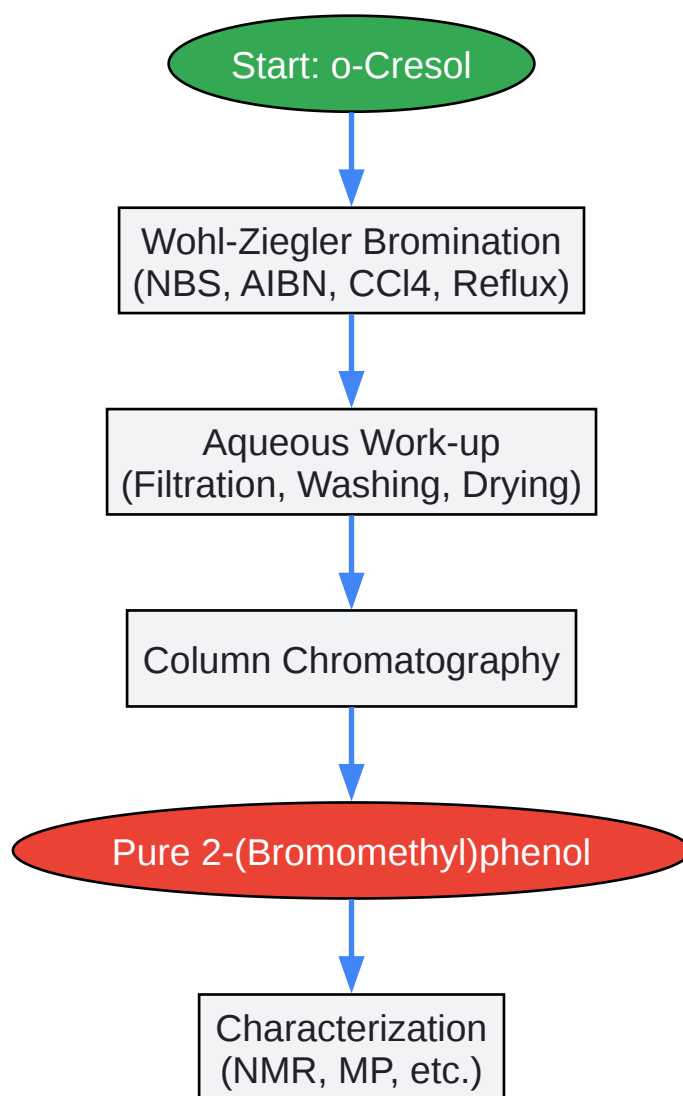
The identity and purity of the synthesized **2-(bromomethyl)phenol** can be confirmed by various analytical techniques.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO
Molecular Weight	187.03 g/mol [6]
Appearance	Off-white to light yellow solid
Melting Point	43-46 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	~4.5 (s, 2H, -CH <sub>2</sub> Br), ~6.8-7.3 (m, 4H, Ar-H), ~5.0-6.0 (br s, 1H, -OH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	~30 (-CH <sub>2</sub> Br), ~115-130 (Ar-C), ~155 (Ar-C-OH)

## Safety Considerations

- o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.
- N-Bromosuccinimide (NBS): Irritant and lachrymator. Handle in a fume hood.
- Carbon tetrachloride (CCl<sub>4</sub>): Toxic, carcinogenic, and environmentally hazardous. Use with extreme caution in a well-ventilated fume hood. Consider alternative solvents like acetonitrile or chloroform where appropriate, though reaction conditions may need to be re-optimized.[7]
- AIBN/BPO: Can be explosive under certain conditions. Handle with care and store properly.
- **2-(Bromomethyl)phenol**: Lachrymator and irritant.

## Logical Workflow for Synthesis and Analysis



[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **2-(Bromomethyl)phenol**.

## Conclusion

The synthesis of **2-(bromomethyl)phenol** from o-cresol is most effectively achieved through a Wohl-Ziegler radical bromination using N-bromosuccinimide. This method provides a selective means of introducing a bromine atom onto the benzylic methyl group. Careful control of reaction conditions, particularly the use of a non-polar solvent and a radical initiator, is essential for maximizing the yield and minimizing side reactions. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research and

development. This guide provides a foundational understanding and a practical protocol to aid researchers in the successful synthesis and application of this important chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. chadsprep.com [chadsprep.com]
- 6. 2-(Bromomethyl)phenol | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Synthesis of 2-(Bromomethyl)phenol from o-Cresol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590775#synthesis-of-2-bromomethyl-phenol-from-o-cresol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)